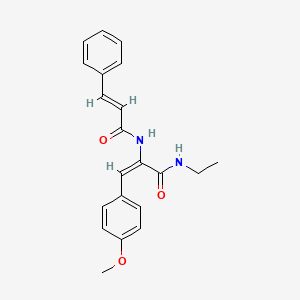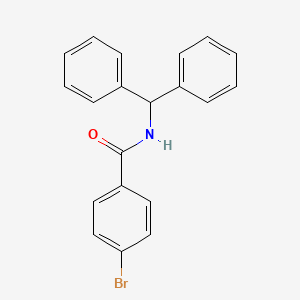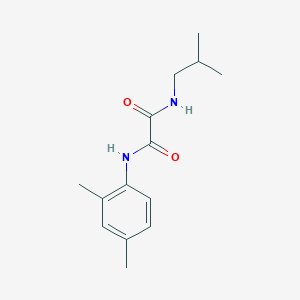![molecular formula C18H17N3O4 B5302860 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, also known as MNCV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNCV is a synthetic compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide exerts its biological effects by binding to specific receptors and modulating their activity. In cancer cells, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neurons, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide modulates synaptic transmission by enhancing the release of neurotransmitters and increasing the activity of ion channels. The exact mechanism of action of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is still under investigation, and further studies are needed to fully understand its biological effects.
Biochemical and Physiological Effects
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of synaptic transmission, and neuroprotection. In cancer cells, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide inhibits the activity of enzymes involved in cell proliferation and induces DNA damage, leading to cell cycle arrest and apoptosis. In neurons, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide enhances the release of neurotransmitters and increases the activity of ion channels, leading to improved synaptic transmission and neuroprotection.
実験室実験の利点と制限
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide exposure in lab experiments.
将来の方向性
Several future directions can be explored in the field of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide research, including the development of new 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide derivatives with improved efficacy and selectivity, the investigation of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide's potential applications in other fields such as immunology and infectious diseases, and the elucidation of the exact mechanism of action of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide. Additionally, further studies are needed to determine the optimal concentration and duration of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide exposure in lab experiments and to investigate potential side effects of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide in vivo.
合成法
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide can be synthesized using different methods, including the reaction of 4-methylbenzoyl chloride with 4-nitrobenzaldehyde in the presence of triethylamine, followed by the reaction of the resulting product with methylamine. Another method involves the reaction of 4-methylbenzoyl chloride with 4-nitrobenzaldehyde in the presence of potassium carbonate and dimethylformamide, followed by the reaction of the resulting product with methylamine. Both methods result in the formation of 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, which can be purified using chromatography techniques.
科学的研究の応用
4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been studied for its potential neuroprotective effects and its ability to modulate synaptic transmission. In drug discovery, 4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-14(8-4-12)17(22)20-16(18(23)19-2)11-13-5-9-15(10-6-13)21(24)25/h3-11H,1-2H3,(H,19,23)(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZNUJNZISNOV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)


![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)

![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)